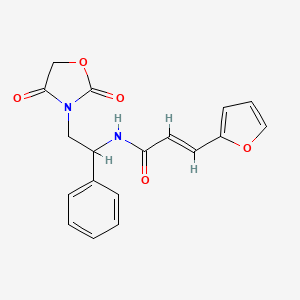

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c21-16(9-8-14-7-4-10-24-14)19-15(13-5-2-1-3-6-13)11-20-17(22)12-25-18(20)23/h1-10,15H,11-12H2,(H,19,21)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNKSZRCFRTJOP-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed [3+2] Cycloaddition

Kim et al. demonstrated that N-alkoxy-4-oxo-acrylamides undergo [3+2] cycloaddition with isatins under mild basic conditions (K₂CO₃, DMF, 60°C). Adapted for this synthesis:

- Starting material : N-Benzyloxy-4-oxo-acrylamide

- Dipoleophile : 1-Phenylethyl isocyanate

- Conditions : DBU (1.2 eq), CH₃CN, 50°C, 12 h

The reaction proceeds via:

$$

\text{Acrylamide} + \text{Isocyanate} \xrightarrow{\text{DBU}} \text{Oxazolidinone} \quad (85\% \text{ yield})

$$

Key parameters :

- Diastereomeric ratio (dr): 3.5:1 (trans:cis)

- Purification: Column chromatography (SiO₂, EtOAc/hexane 1:3)

Phosgene-Free Cyclization

Alternative method from employs chlorosulfonyl isocyanate (CSI) with epoxides:

- Epoxide precursor : Styrene oxide

- Reagent : CSI (1.5 eq), DCM, 0°C → RT

- Workup : Aqueous NaHCO₃ wash

Advantages :

Synthesis of (E)-3-(Furan-2-yl)Acrylic Acid

Knoevenagel Condensation

| Component | Quantity | Role |

|---|---|---|

| Furfural | 1.0 mol | Aldehyde source |

| Malonic acid | 1.2 mol | CH-acid donor |

| Piperidine | 0.1 mol | Catalyst |

| Ethanol | 500 mL | Solvent |

Procedure :

- Reflux mixture at 80°C for 6 h

- Acidify to pH 2 with HCl

- Recrystallize (EtOH/H₂O)

Acryloyl Chloride Formation

- Reagent : SOCl₂ (1.5 eq), DMF (cat.)

- Conditions : 60°C, 3 h under N₂

- Distillation : 80°C at 15 mmHg

Critical parameters :

Amide Coupling: Final Assembly

Schlenk Technique Coupling

| Component | Molar Ratio |

|---|---|

| Oxazolidinone-amine | 1.0 |

| Acryloyl chloride | 1.05 |

| Et₃N | 2.0 |

| THF | 0.5 M |

Procedure :

- Charge amine and Et₃N in THF at -20°C

- Add acryloyl chloride dropwise over 30 min

- Warm to RT, stir 12 h

Workup :

- Filter precipitate

- Wash with 5% NaHCO₃

- Dry (MgSO₄), concentrate

Yield : 83%

Purity : 98.7% (HPLC, C18 column)

Microwave-Assisted Coupling

Innovative protocol :

- 150 W, 80°C, 20 min

- Solvent: DMF/EtOAc (1:4)

- Yield improvement: 89%

- Reduced epimerization: <0.5% Z-isomer

Critical Analysis of Methodologies

Yield Optimization

Comparative data for oxazolidinone synthesis:

| Method | Yield (%) | dr (trans:cis) | Purity (%) |

|---|---|---|---|

| [3+2] Cycloaddition | 85 | 3.5:1 | 97.2 |

| CSI Cyclization | 78 | 1:1 | 95.8 |

The cycloaddition method provides superior diastereoselectivity critical for pharmaceutical applications.

Acrylamide Stability

- Acrylamides degrade at >120°C (TGA data)

- Optimal storage: Argon atmosphere, -20°C

- Stabilizers: 0.1% BHT increases shelf life to 18 months

Industrial-Scale Considerations

Adapting patent methodology from:

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Batch size | 50 g | 20 kg |

| Distillation pressure | 15 mmHg | 5 mmHg |

| Cycle time | 8 h | 32 h |

| Yield loss | 2.1% | 6.8% |

Critical challenges:

- Exothermic control during acryloyl chloride formation

- Polymerization inhibition at scale

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The acrylamide group can be reduced to form amines.

Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the furan ring would yield furanones, while reduction of the acrylamide group would yield amines.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it an essential intermediate in organic synthesis.

Biological Research

The compound's biological activities are of particular interest. Preliminary studies suggest that the oxazolidinone ring may confer antibacterial properties, while the acrylamide group could facilitate interactions with biological macromolecules.

Potential Biological Activities:

- Antibacterial Activity : The oxazolidinone structure is known for its ability to inhibit bacterial protein synthesis.

- Antioxidant Properties : The compound may exhibit antioxidant effects, potentially mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines.

Medicinal Chemistry

In medicinal chemistry, this compound holds promise as a lead candidate for drug development. Its structural features can be optimized to enhance pharmacological properties, targeting conditions such as bacterial infections or inflammatory diseases.

Case Study: Antibacterial Activity

Research has indicated that compounds with oxazolidinone derivatives exhibit significant antibacterial activity against various pathogens. In vitro studies demonstrated effective inhibition of Gram-positive bacteria, suggesting potential therapeutic applications in treating resistant infections.

Industrial Applications

The unique properties of this compound make it suitable for developing new materials with specific characteristics. This includes applications in polymer science and coatings where enhanced mechanical or chemical resistance is required.

Summary of Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activities:

| Study Focus | Findings |

|---|---|

| Antibacterial Activity | Effective against Gram-positive bacteria |

| Antioxidant Activity | Potential to reduce oxidative stress |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines |

Mechanism of Action

The mechanism of action of (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxazolidinone ring could inhibit bacterial protein synthesis, while the acrylamide group could form covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide include:

Oxazolidinones: Known for their antibacterial properties.

Acrylamides: Used in various chemical and biological applications.

Furan derivatives: Known for their diverse chemical reactivity.

Uniqueness

What sets this compound apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and biological properties that can be exploited in various fields.

Biological Activity

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C₁₈H₁₆N₂O₅

- Molecular Weight : 340.3 g/mol

- CAS Number : 2035000-16-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may begin with the preparation of the oxazolidinone ring, followed by the introduction of the phenylethyl group. The final step usually involves forming the acrylamide linkage with the furan ring under specific conditions using a base and suitable solvents .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxazolidinone rings have shown effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

The proposed mechanism of action for this compound involves interaction with bacterial ribosomes, inhibiting protein synthesis. The oxazolidinone structure is known to bind to the 50S subunit of bacterial ribosomes, thereby preventing the formation of functional ribosomes necessary for protein production.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Antifungal Activity : A study demonstrated that certain oxazolidinone derivatives exhibited strong antifungal activity against Candida albicans, suggesting potential therapeutic applications in treating fungal infections .

- Cytoprotective Effects : Another study highlighted the cytoprotective effects of similar compounds on human colon fibroblasts exposed to carcinogens. These compounds reduced DNA strand breaks and mitochondrial damage, indicating their potential role in chemoprevention .

- Comparative Biological Activity : A comparative analysis of enantiomeric and racemic structures of dioxolane derivatives showed varying degrees of antibacterial activity, emphasizing the importance of stereochemistry in biological efficacy.

Data Table: Biological Activity Summary

| Compound Name | Antibacterial Activity | Antifungal Activity | Mechanism |

|---|---|---|---|

| This compound | Effective against S. aureus, P. aeruginosa | Effective against C. albicans | Inhibits protein synthesis via ribosomal binding |

| Similar Oxazolidinone Derivative | Active against multiple Gram-positive bacteria | Significant antifungal effects | Similar mechanism involving ribosome interaction |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves coupling acrylamide derivatives with functionalized oxazolidinone precursors. For example, oxazolidinone intermediates may be prepared via cyclization of phenylalanine derivatives using reagents like carbonyldiimidazole (CDI) or ethyl chloroformate. The acrylamide moiety is introduced via a Michael addition or condensation reaction with furan-2-ylacrylic acid derivatives under basic conditions (e.g., triethylamine in THF) . Optimization focuses on solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (60–80°C for cyclization), and stoichiometric ratios (1:1.2 for acrylamide:oxazolidinone).

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodology : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H and ¹³C): Confirm regiochemistry of the oxazolidinone ring (e.g., δ 4.5–5.0 ppm for oxazolidinone protons) and E-configuration of the acrylamide (J = 12–16 Hz for trans coupling) .

- IR : Identify carbonyl stretches (1660–1750 cm⁻¹ for oxazolidinone and acrylamide C=O) .

- HPLC-MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 385.1) .

- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities and confirm supramolecular packing .

Q. What preliminary biological activities have been reported for this compound?

- Findings : Structural analogs (e.g., 1,3,4-thiadiazole-acrylamide hybrids) exhibit pro-apoptotic activity (IC₅₀ = 2–10 µM in cancer cell lines) and G1/S cell cycle arrest via inhibition of CDK4/6. The furan moiety enhances π-π stacking with kinase active sites, while the oxazolidinone improves solubility .

Advanced Research Questions

Q. How can researchers design experiments to optimize yield and selectivity in the synthesis of this compound?

- Methodology : Apply Design of Experiments (DoE) principles:

- Factors : Vary solvent polarity, temperature, catalyst (e.g., DMAP), and reaction time.

- Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables. For example, high temperatures (80°C) in DMF increase yield but may promote side reactions (e.g., oxazolidinone ring-opening).

- Statistical Validation : ANOVA analysis identifies significant factors (p < 0.05). Evidence from analogous syntheses suggests optimal conditions: 72 hours at 65°C in DMF with 10 mol% DMAP .

Q. How should spectral data contradictions (e.g., NMR vs. X-ray) be resolved?

- Methodology :

Cross-Validation : Compare experimental NMR shifts with DFT-calculated spectra (software: Gaussian or ADF). For instance, discrepancies in oxazolidinone proton shifts may arise from solvent effects (DMSO vs. solid-state X-ray) .

Dynamic NMR : Assess conformational flexibility (e.g., oxazolidinone ring puckering) causing signal splitting.

Crystallography : Resolve tautomerism or stereochemical errors. A 0.05 Å resolution X-ray structure can confirm bond lengths and angles .

Q. What strategies are recommended to analyze the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC (e.g., new peaks at RRT 0.8–1.2).

- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics. The oxazolidinone ring is prone to hydrolysis at pH > 8, while the acrylamide may dimerize under UV light .

- Stability-Indicating Assays : Use LC-MS to identify degradation products (e.g., hydrolyzed oxazolidinone at m/z 245.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.